2-Isothiocyanato-2-methylpropanenitrile
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Overview
Description
2-Isothiocyanato-2-methylpropanenitrile is an organic compound with the molecular formula C5H6N2S It is characterized by the presence of both an isothiocyanate group and a nitrile group attached to a methyl-substituted carbon chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Isothiocyanato-2-methylpropanenitrile typically involves the reaction of appropriate amines with thiophosgene or other isothiocyanate precursors. One common method is the reaction of 2-amino-2-methylpropanenitrile with thiophosgene under controlled conditions to yield the desired isothiocyanate compound. The reaction is usually carried out in an inert solvent such as dichloromethane, and the temperature is maintained at a low level to prevent side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for yield and purity, often involving multiple purification steps such as distillation or recrystallization to obtain the final product in a highly pure form.
Chemical Reactions Analysis
Types of Reactions
2-Isothiocyanato-2-methylpropanenitrile undergoes various chemical reactions, including:
Substitution Reactions: The isothiocyanate group can react with nucleophiles such as amines, alcohols, and thiols to form corresponding substituted products.
Addition Reactions: The nitrile group can participate in addition reactions with reagents like hydrogen cyanide or Grignard reagents to form new carbon-carbon bonds.
Oxidation and Reduction: Although less common, the compound can undergo oxidation or reduction under specific conditions to yield different functional groups.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, and thiols are commonly used nucleophiles in substitution reactions.
Catalysts: Lewis acids or bases may be used to facilitate certain reactions.
Solvents: Inert solvents like dichloromethane, toluene, or acetonitrile are often used to dissolve the reactants and control the reaction environment.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reaction with amines can yield thiourea derivatives, while reaction with Grignard reagents can produce new carbon-carbon bonded compounds.
Scientific Research Applications
2-Isothiocyanato-2-methylpropanenitrile has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of thiourea derivatives and other sulfur-containing compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs targeting specific molecular pathways.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of various industrial products.
Mechanism of Action
The mechanism of action of 2-Isothiocyanato-2-methylpropanenitrile involves its interaction with specific molecular targets. The isothiocyanate group is highly reactive and can form covalent bonds with nucleophilic sites on proteins and other biomolecules. This reactivity underlies its biological activities, such as the inhibition of enzyme function or the induction of cellular stress responses. Key molecular pathways involved include the activation of transcription factors like Nrf2 and the modulation of signaling pathways related to oxidative stress and inflammation.
Comparison with Similar Compounds
Similar Compounds
Phenyl Isothiocyanate: Another isothiocyanate compound with similar reactivity but different structural properties.
Allyl Isothiocyanate: Known for its presence in mustard oil, it shares similar chemical properties but has distinct biological activities.
Sulforaphane: A well-studied isothiocyanate derived from cruciferous vegetables, known for its potent anticancer properties.
Uniqueness
2-Isothiocyanato-2-methylpropanenitrile is unique due to its combination of an isothiocyanate group and a nitrile group, which imparts distinct reactivity and potential applications. Its structural features allow for diverse chemical transformations and make it a valuable compound in both research and industrial contexts.
Properties
IUPAC Name |
2-isothiocyanato-2-methylpropanenitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6N2S/c1-5(2,3-6)7-4-8/h1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UJJDHPRNEKKOEV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C#N)N=C=S |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6N2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
126.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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